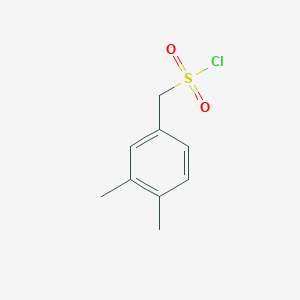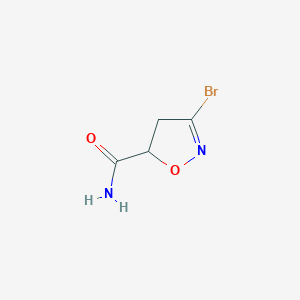
2-(1-アミノシクロブチル)-1H-イミダゾール-4-カルボン酸
概要
説明
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound has a cyclobutyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid group at the 4-position.
科学的研究の応用
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : It may serve as a ligand for metal ions, potentially useful in bioinorganic chemistry.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs with antiviral, antibacterial, or anticancer properties.
Industry: : It can be used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is to start with cyclobutylamine and react it with an appropriate imidazole derivative under controlled conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form carboxylic acid derivatives such as esters or amides.
Reduction: : The imidazole ring can be reduced to form different derivatives.
Substitution: : The amino group can undergo substitution reactions to form various substituted imidazoles.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reactions are typically carried out in acidic or neutral conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Various alkyl halides and amines can be used as reagents, often in the presence of a base.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Reduced imidazole derivatives.
Substitution: : Substituted imidazoles with different alkyl or aryl groups.
作用機序
The mechanism by which 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system and the desired therapeutic effect.
類似化合物との比較
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structural features, such as the cyclobutyl group and the carboxylic acid moiety. Similar compounds include other imidazole derivatives, such as:
Imidazole: : The simplest imidazole derivative.
Benzimidazole: : An imidazole ring fused to a benzene ring.
Histamine: : An important biologically active amine derived from imidazole.
These compounds differ in their substituents and functional groups, leading to different chemical properties and biological activities.
特性
IUPAC Name |
2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-8(2-1-3-8)7-10-4-5(11-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNOGOBDFVJJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110909-14-2 | |
| Record name | 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)
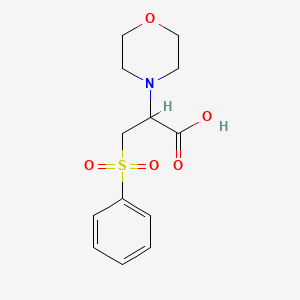
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)

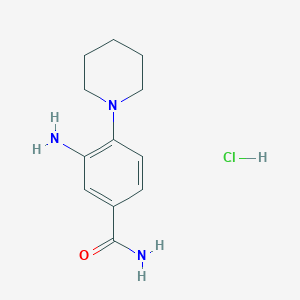
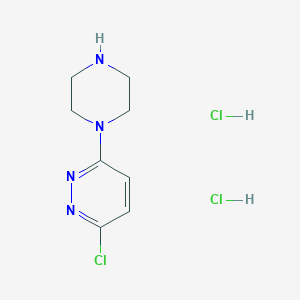
![2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride](/img/structure/B1518712.png)

![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
